molecular formula C10H15Cl2N3O2 B14522003 5-[Bis(2-chloroethyl)amino]-3-ethylpyrimidine-2,4(1H,3H)-dione CAS No. 62757-00-0

5-[Bis(2-chloroethyl)amino]-3-ethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14522003
CAS No.: 62757-00-0
M. Wt: 280.15 g/mol
InChI Key: FAPCZQBWJWZNMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Bis(2-chloroethyl)amino]-3-ethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of uracil with bis(2-chloroethyl)amine. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-[Bis(2-chloroethyl)amino]-3-ethylpyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted uracil derivatives .

Mechanism of Action

The mechanism of action of 5-[Bis(2-chloroethyl)amino]-3-ethylpyrimidine-2,4(1H,3H)-dione involves its alkylating properties. After activation, it binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA strands. This inhibits DNA synthesis and function, ultimately leading to cell death . The molecular targets include DNA and RNA, and the pathways involved are primarily related to DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Bis(2-chloroethyl)amino]-3-ethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which allows it to effectively cross-link DNA strands. This makes it particularly useful in studies of DNA interactions and as a potential antineoplastic agent .

Properties

CAS No.

62757-00-0

Molecular Formula

C10H15Cl2N3O2

Molecular Weight

280.15 g/mol

IUPAC Name

5-[bis(2-chloroethyl)amino]-3-ethyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H15Cl2N3O2/c1-2-15-9(16)8(7-13-10(15)17)14(5-3-11)6-4-12/h7H,2-6H2,1H3,(H,13,17)

InChI Key

FAPCZQBWJWZNMT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CNC1=O)N(CCCl)CCCl

Origin of Product

United States

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